molecular formula C23H23F2N3O2 B2586674 N-(3,4-difluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide CAS No. 866847-56-5

N-(3,4-difluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide

Cat. No. B2586674
M. Wt: 411.453
InChI Key: SNPWQOHAJCFCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide is a useful research compound. Its molecular formula is C23H23F2N3O2 and its molecular weight is 411.453. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-difluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-difluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Compounds with complex structures including acetamides and diazaspiro moieties have been synthesized for their potential biological activities. For instance, research on the synthesis and evaluation of novel acetamides has demonstrated their potential in vitro antiplasmodial properties. Such compounds were evaluated against Plasmodium falciparum strains, showing that specific structural features are required for biological activity. This research underscores the importance of structural modifications in enhancing the activity of these compounds against specific targets (Mphahlele, Mmonwa, & Choong, 2017).

Analgesic and Anti-Inflammatory Applications

Further, the exploration of spiro heterocycles for analgesic and anti-inflammatory activities has been a significant area of research. For example, studies on 2-amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes and related compounds have demonstrated significant activity in pain and inflammation models, indicating the potential of such structures in developing new analgesic and anti-inflammatory drugs (Cohen, Banner, & Lopresti, 1978).

Anticancer Activities

Additionally, some compounds with acetamide groups have been investigated for their anticancer properties. The development of novel chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, has shown potential anticancer, anti-inflammatory, and analgesic activities. These findings highlight the diverse therapeutic potentials of such compounds, particularly in cancer treatment (Rani, Pal, Hegde, & Hashim, 2014).

Chemical Synthesis and Material Science

In the realm of chemical synthesis and material science, compounds featuring difluorophenyl and acetamide functionalities have been utilized as intermediates and reagents. Research into the synthesis of difluoro(trimethylsilyl)acetamides, for example, has shown their role as precursors for further chemical transformations, demonstrating the utility of such compounds in developing novel materials and chemicals (Bordeau, Frébault, Gobet, & Picard, 2006).

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N3O2/c24-18-11-10-17(14-19(18)25)26-20(29)15-28-22(30)21(16-8-4-3-5-9-16)27-23(28)12-6-1-2-7-13-23/h3-5,8-11,14H,1-2,6-7,12-13,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPWQOHAJCFCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-Difluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.